molecular formula C12H16N2O2 B7973604 Methyl 4-amino-3-(pyrrolidin-1-yl)benzoate

Methyl 4-amino-3-(pyrrolidin-1-yl)benzoate

Cat. No.: B7973604
M. Wt: 220.27 g/mol
InChI Key: MFVAVTWGNLXJRQ-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-(pyrrolidin-1-yl)benzoate is an organic compound with a molecular formula of C12H16N2O2 It is a derivative of benzoic acid, featuring an amino group and a pyrrolidine ring attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-3-(pyrrolidin-1-yl)benzoate typically involves the following steps:

    Nitration: The starting material, methyl benzoate, undergoes nitration to introduce a nitro group at the desired position on the benzene ring.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    N-Arylation: The amino group is then reacted with pyrrolidine in the presence of a suitable catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-(pyrrolidin-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used for the reduction of the ester group.

    Substitution: Halogenating agents like thionyl chloride can be used to introduce halogens into the molecule.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Methyl 4-amino-3-(pyrrolidin-1-yl)benzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It can be used in the development of novel materials with specific properties, such as polymers and coatings.

    Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-(pyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the pyrrolidine ring can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-4-(pyrrolidin-1-yl)benzoate
  • Methyl 4-(pyrrolidin-1-yl)benzoate

Uniqueness

Methyl 4-amino-3-(pyrrolidin-1-yl)benzoate is unique due to the specific positioning of the amino group and the pyrrolidine ring on the benzene ring, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct biological and chemical properties compared to similar compounds.

Properties

IUPAC Name

methyl 4-amino-3-pyrrolidin-1-ylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-16-12(15)9-4-5-10(13)11(8-9)14-6-2-3-7-14/h4-5,8H,2-3,6-7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFVAVTWGNLXJRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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